molecular formula C10H7ClN2O2 B11817629 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 33166-89-1

6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11817629
CAS No.: 33166-89-1
M. Wt: 222.63 g/mol
InChI Key: QABNFJJZVPTQST-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine-dione core substituted with a 3-chlorophenyl group at the 6-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3-chlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABNFJJZVPTQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The tetrahydropyrimidine-dione scaffold is highly modular, with substituents significantly altering properties. Below is a comparative analysis of key derivatives:

Compound Substituent(s) Molecular Weight (g/mol) Key Features
6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Target Compound) 3-Chlorophenyl at C6 ~238.66* Enhanced lipophilicity; potential for halogen bonding .
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione Phenyl at C4, thiophen-2-yl at C6 271.34 Thiophene introduces π-conjugation; higher C% (62.12 vs. calcd. 61.97) .
6-(Pyrrolidin-3-yl)-tetrahydropyrimidine-2,4-dione HCl Pyrrolidin-3-yl at C6 (HCl salt) 217.65 Basic amine improves solubility; used in drug development .
6-(3,5-Dimethylbenzyl)-5-ethyl derivative 3,5-Dimethylbenzyl at C6, ethyl at C5 408.48 Bulky substituents reduce planarity (85.4° dihedral angle); forms H-bond dimers .
6-Chloro-3-[(4-fluorophenyl)methyl] derivative 4-Fluorophenylmethyl at C3, Cl at C6 284.70* Dual halogenation may enhance metabolic stability .

*Calculated based on molecular formula.

Key Research Findings

Substituent Position Matters : The 3-chlorophenyl group in the target compound offers distinct electronic effects compared to 4-substituted analogs (e.g., ). Meta-substitution may reduce steric hindrance, improving receptor binding.

Halogen Bonding : Chlorine’s electronegativity facilitates halogen bonding, a feature exploited in kinase inhibitors .

Thermal Stability : Derivatives with bulky groups (e.g., 3,5-dimethylbenzyl in ) exhibit higher melting points (160–162°C), suggesting enhanced thermal stability compared to smaller substituents.

Biological Activity

6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as CAS No. 33166-89-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7ClN2O2
  • Molecular Weight : 222.63 g/mol
  • CAS Number : 33166-89-1

Structure

The compound features a tetrahydropyrimidine core with a chlorophenyl substituent, which is critical for its biological activity. The presence of the chlorine atom may enhance lipophilicity and influence interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through different mechanisms:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II (TopoII), an enzyme crucial for DNA replication and transcription. Inhibition of TopoII can lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
Topoisomerase InhibitionInhibits TopoIIα and TopoIIβ
AntiproliferativeInduces G2/M cell cycle arrest
Apoptosis InductionPromotes apoptotic pathways in cancer cells

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione on various human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in prostate cancer cells (PCa) when treated with the compound at specific concentrations .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibits TopoII but also affects androgen receptor signaling pathways, which are often dysregulated in prostate cancer . This dual action suggests it may be a promising candidate for combination therapies targeting multiple pathways.

Additional Biological Activities

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may have other pharmacological effects:

  • Antimicrobial Activity : Preliminary assays indicate potential antibacterial properties against certain strains, although further investigation is needed to establish efficacy and mechanisms.
  • Neuroprotective Effects : Some derivatives of pyrimidine compounds have shown neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential .

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